1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)-

Description

Chemical Structure and Formula:

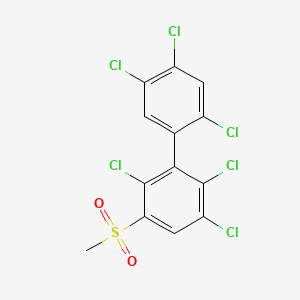

The compound 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- (CAS 140202-89-7) features a biphenyl backbone substituted with six chlorine atoms and a methylsulfonyl (-SO₂CH₃) group. Its molecular formula is C₁₃H₆Cl₆O₂S, comprising 13 carbons, 6 chlorines, 2 oxygens, and 1 sulfur atom . The methylsulfonyl group is attached at the 5-position of the biphenyl ring, distinguishing it from other polychlorinated biphenyls (PCBs).

Properties

IUPAC Name |

1,2,4-trichloro-5-methylsulfonyl-3-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-9(17)12(18)11(13(10)19)5-2-7(15)8(16)3-6(5)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWCJUKMEHKBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164434 | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149949-88-2 | |

| Record name | 3-(Methylsulfonyl)-2,2′,4′,5,5′,6-hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149949-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- involves multiple steps. One common method includes the chlorination of biphenyl followed by sulfonation. The reaction conditions typically involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid . Industrial production methods may vary, but they generally follow similar principles with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by nucleophiles like hydroxide ions or amines.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- has several scientific research applications:

Chemistry: It is used as a model compound for studying the behavior of chlorinated biphenyls in various chemical reactions.

Biology: Research on its biological effects helps in understanding the impact of chlorinated biphenyls on living organisms.

Medicine: Studies on its potential toxicological effects contribute to the development of safety guidelines for handling chlorinated compounds.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The compound’s chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .

Comparison with Similar Compounds

Structural Insights :

- Positional Isomerism: PCB-149 shares identical chlorine substitution positions (2,2',3,4',5',6) with the target compound but lacks the methylsulfonyl group.

- Methylsulfonyl vs.

Sulfur-Containing Analogues

Methylsulfonyl vs. Methylsulfinyl Derivatives

The methylsulfinyl (-SOCH₃) analogue (CAS 140202-93-3) differs in sulfur oxidation state (sulfinyl: +4; sulfonyl: +6). This variation impacts chemical stability and reactivity:

- Oxidative Stability : Sulfonyl groups are more resistant to further oxidation compared to sulfinyl groups, suggesting greater environmental persistence for the sulfonyl derivative .

Physicochemical and Environmental Properties

Polarity and Solubility

- LogP (Octanol-Water Partition Coefficient): The sulfonyl group reduces hydrophobicity compared to non-sulfonated PCBs. For example, PCB-149 (logP ~6.5) is more lipophilic than the target compound (estimated logP ~4.5–5.0) due to the polar sulfonyl moiety .

- Water Solubility : Higher water solubility is expected for the sulfonated derivative, influencing its mobility in aquatic environments.

Environmental Persistence

- Degradation Resistance: Sulfonyl groups may confer resistance to microbial degradation compared to non-sulfonated PCBs, which already exhibit high persistence .

Toxicological Profile

Mechanistic Differences

- Protein Binding: Sulfonated PCBs bind to specific cytosolic proteins (e.g., in lung Clara cells), altering metabolic pathways and toxicity endpoints. Non-sulfonated PCBs primarily act via aryl hydrocarbon receptor (AhR) activation .

- Metabolite Activity : Methylsulfonyl metabolites of PCBs, like the target compound, may exhibit unique toxicokinetics, such as prolonged retention in lung lavage fluid .

Comparative Toxicity Data

| Compound | AhR Activation | Cellular Localization | Environmental Half-Life | |

|---|---|---|---|---|

| Target Compound | Low | Lung Clara cells, kidney tubules | >10 years (estimated) | |

| PCB-149 | High | Adipose tissue, liver | 5–15 years |

Biological Activity

1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)-, commonly referred to as PCB 149, is a chlorinated biphenyl compound with significant environmental and biological implications. Its chemical structure includes six chlorine atoms and a methylsulfonyl group, which contribute to its stability and bioaccumulation potential. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₆Cl₆O₂S

- Molecular Weight : 438.97 g/mol

- CAS Registry Number : 149949-88-2

The biological activity of PCB 149 is primarily mediated through its interaction with cellular components. The compound exhibits a tendency to bind to proteins and enzymes, disrupting their normal functions. Its chlorinated structure allows it to persist in the environment and bioaccumulate in organisms.

Key Mechanisms:

- Endocrine Disruption : PCB 149 can interfere with hormonal systems by mimicking or blocking hormones.

- Oxidative Stress : It induces oxidative stress in cells, leading to cellular damage and apoptosis.

- Inflammation : The compound can trigger inflammatory pathways that may contribute to chronic diseases.

Toxicological Effects

The toxicological profile of PCB 149 has been studied extensively. Its effects can vary based on exposure levels and the biological context.

Summary of Toxic Effects:

| Effect Type | Description |

|---|---|

| Carcinogenicity | Associated with increased risk of various cancers in animal studies. |

| Neurotoxicity | Impairs neurological function and development in animal models. |

| Reproductive Toxicity | Adverse effects on reproductive health observed in laboratory studies. |

| Immunotoxicity | Alters immune responses and increases susceptibility to infections. |

Case Studies

- Study on Fish Populations : Research conducted on fish exposed to PCB 149 revealed significant alterations in reproductive success and increased mortality rates due to endocrine disruption .

- Human Epidemiological Studies : In populations with high exposure to PCBs, including PCB 149, studies have shown correlations with thyroid dysfunction and developmental delays in children .

- Animal Models : Laboratory studies using rodents demonstrated that exposure to PCB 149 led to increased tumor incidence and altered metabolic functions .

Environmental Impact

PCB 149 is persistent in the environment due to its chemical stability. It accumulates in the food chain, posing risks not only to wildlife but also to human health through dietary intake.

Environmental Persistence:

- Bioaccumulation Factor (BAF) : High BAF values indicate significant accumulation in organisms.

- Soil and Water Contamination : Detected in various environmental matrices, raising concerns about long-term ecological impacts.

Q & A

Basic: What are the recommended analytical methods for detecting and quantifying this compound in environmental samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for chlorinated biphenyls due to high sensitivity and selectivity. Use non-polar capillary columns (e.g., DB-5) and electron capture detection (ECD) for enhanced halogenated compound detection .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (e.g., 254 nm for aromatic systems). Mobile phases often combine methanol/water or acetonitrile/buffer mixtures, adjusted for retention time reproducibility .

- Reference Standards: Calibrate using certified hexachlorobiphenyl standards (e.g., 2,2′,3,4′,5′,6-hexachlorobiphenyl solutions) at known concentrations. Isotope-labeled analogs (e.g., ¹³C-labeled PCBs) improve accuracy in complex matrices .

- Quality Control: Validate recovery rates using spiked samples and compare against certified reference materials (CRMs) to address matrix interferences .

Basic: How does the methylsulfonyl group influence physicochemical properties compared to non-sulfonylated hexachlorobiphenyls?

Methodological Answer:

- Polarity and Solubility: The methylsulfonyl (-SO₂CH₃) group increases polarity, enhancing water solubility compared to purely chlorinated analogs like PCB 149 (2,2′,3,4′,5′,6-hexachlorobiphenyl). This affects partitioning in environmental matrices .

- Environmental Persistence: Sulfonylated PCBs exhibit reduced volatility (lower Henry’s Law constants) but increased resistance to microbial degradation. Compare experimental Henry’s constants (e.g., Burkhard et al., 1985) with non-sulfonylated PCBs to model environmental fate .

- Thermodynamic Stability: Computational studies (e.g., DFT) suggest stronger intramolecular interactions between the sulfonyl group and chlorine atoms, potentially altering melting points and phase behavior .

Advanced: What DFT parameters are optimal for modeling the electronic structure of this compound?

Methodological Answer:

- Basis Sets: Use triple-zeta basis sets (e.g., def2-TZVP) for chlorine and sulfur atoms to capture electron-rich regions. For larger systems, split-valence basis sets (6-31G*) balance accuracy and computational cost .

- Functionals: Hybrid functionals (e.g., B3LYP or PBE0) effectively model π-π interactions in biphenyl systems. Include dispersion corrections (e.g., D3BJ) to account for van der Waals forces in stacked configurations .

- Solvent Effects: Apply implicit solvation models (e.g., COSMO) to simulate aqueous environments. Compare with experimental UV-Vis spectra to validate excited-state transitions .

Advanced: How to address discrepancies in measured vs. predicted environmental distribution (e.g., Henry’s Law constants)?

Methodological Answer:

- Experimental Design: Measure Henry’s constants using equilibrium partitioning in closed systems (EPICS) at multiple temperatures (e.g., 5–25°C). Account for matrix effects by testing in freshwater vs. saline conditions .

- Data Validation: Cross-reference with structurally similar sulfonylated PCBs (e.g., methylsulfinyl derivatives) to identify trends. Use QSPR models to predict constants based on molecular descriptors like logP and dipole moments .

- Error Analysis: Quantify uncertainties in GC/MS quantification (e.g., ion suppression in complex matrices) and adjust predictive models using Monte Carlo simulations .

Basic: What are the challenges in synthesizing this compound, particularly introducing the methylsulfonyl group?

Methodological Answer:

- Chlorination Selectivity: Achieving regioselective chlorination at the 2,2',3,4',5',6 positions requires careful control of reaction conditions (e.g., Lewis acid catalysts like FeCl₃) .

- Sulfonation Pathways: Introduce the methylsulfonyl group via oxidation of a methylsulfinyl intermediate (e.g., using H₂O₂ in acetic acid). Monitor reaction progress via TLC or HPLC to avoid over-oxidation .

- Purification Challenges: Separate isomers using preparative HPLC with chiral columns or fractional crystallization. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced: How to design a study to assess the compound’s interaction with biological macromolecules using computational and experimental approaches?

Methodological Answer:

- Computational Docking: Use AutoDock Vina or Schrödinger Suite to model binding with aryl hydrocarbon receptor (AhR) or cytochrome P450 enzymes. Parameterize force fields for chlorine and sulfonyl groups using DFT-derived charges .

- Experimental Validation:

- Toxicity Profiling: Compare results with structurally related PCBs (e.g., PCB 153) to establish structure-activity relationships (SARs). Use in vitro assays (e.g., luciferase reporter gene assays) for AhR activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.